molecular formula C11H17NO3 B1589835 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol CAS No. 94056-98-1

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol

Cat. No. B1589835
CAS RN: 94056-98-1
M. Wt: 211.26 g/mol
InChI Key: XGLCTRQIEGPEPR-UHFFFAOYSA-N
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Description

1-(4-Aminophenoxy)-3-ethoxypropan-2-ol (APEP) is an organic compound composed of an aminophenol and an ethoxypropanol group. It is a colorless, viscous liquid with a distinct odor. APEP is a useful compound for a wide range of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. APEP is also a key component in many biochemical and physiological processes, such as metabolism and signal transduction.

Scientific Research Applications

Fluorometric Analysis in Clinical Chemistry

The compound has been utilized in the development of a fluorometric method for estimating practolol, a beta-adrenergic receptor antagonist, in blood and urine . This method involves the formation of a highly fluorescent conjugate with nitrosonaphthol in weak acid, which can be detected at specific excitation and emission wavelengths.

Synthesis of Semicrystalline Polyimides

In materials science, this compound is a precursor in synthesizing semicrystalline polyimides . These polymers exhibit significant recrystallization ability and fast crystallization kinetics from the melt, making them suitable for high-temperature applications such as aerospace and electronics due to their excellent thermo-oxidative stability and mechanical properties.

Development of Melt-Processable Plastics

The compound contributes to the creation of melt-processable plastics with outstanding flowability . This property is crucial for manufacturing processes that require the plastic to be melted and molded, ensuring efficient production without compromising the material’s integrity.

Enhancement of Thermal and Mechanical Properties

Researchers have investigated the thermal and mechanical properties of cured epoxy systems containing oxyphenylene units derived from this compound . The findings suggest improvements in the durability and stability of the materials, which are essential for structural applications.

Cardiac Adrenergic Receptor Blockade

In pharmacology, derivatives of this compound have been studied for their potential to act as cardiac adrenergic receptor blockers . This application is significant for developing medications that can treat heart conditions by regulating the effects of adrenaline on the heart.

Analytical Chemistry Techniques

The compound’s role in analytical chemistry extends to paper chromatography , where it can be used to separate chemical substances. This technique is vital for identifying and quantifying components in complex mixtures.

Fluorescent Tracing in Biological Studies

Due to its fluorescent properties when conjugated with certain reagents, this compound can be used for fluorescent tracing in biological studies . This application allows researchers to track the movement and concentration of molecules in various biological systems.

Research on Beta-Adrenergic Antagonists

Lastly, the compound is central to research on beta-adrenergic antagonists , a class of drugs that are used to manage abnormal heart rhythms and prevent heart attacks. Its role in the synthesis and analysis of these drugs is crucial for advancing cardiovascular medicine.

properties

IUPAC Name

1-(4-aminophenoxy)-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-2-14-7-10(13)8-15-11-5-3-9(12)4-6-11/h3-6,10,13H,2,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLCTRQIEGPEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444722
Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94056-98-1
Record name 1-(4-Aminophenoxy)-3-ethoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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